2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-

HIV-1 Reverse Transcriptase HEPT Analog

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)- (CAS 125056-71-5) is a synthetic acyclic nucleoside analog belonging to the 1-[(2-hydroxyethoxy)methyl]-6-(substituted-thio)thymine (HEPT) class. This class is recognized for producing potent and selective non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs).

Molecular Formula C9H14N2O4S
Molecular Weight 246.29 g/mol
CAS No. 125056-71-5
Cat. No. B12804617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-
CAS125056-71-5
Molecular FormulaC9H14N2O4S
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=O)NC1=O)COCCO)SC
InChIInChI=1S/C9H14N2O4S/c1-6-7(13)10-9(14)11(8(6)16-2)5-15-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14)
InChIKeyRCMQIVZCCPUJFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

125056-71-5 Procurement Guide: 6-(Methylthio) HEPT Analog for Antiviral Discovery


2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)- (CAS 125056-71-5) is a synthetic acyclic nucleoside analog belonging to the 1-[(2-hydroxyethoxy)methyl]-6-(substituted-thio)thymine (HEPT) class. This class is recognized for producing potent and selective non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs) [1]. The compound is characterized by a methylthio substituent at the C-6 position of the thymine core, distinguishing it from the prototypical HEPT (6-phenylthio) derivative.

Why 6-Substitution Dictates Potency and Resistance in HEPT Analogs: The 125056-71-5 Differentiation Case


Within the HEPT class, the C-6 substituent is the primary driver of reverse transcriptase binding, antiviral potency, and drug-resistance profiles [1]. Simply interchanging one HEPT analog for another can lead to a >100-fold loss in activity (EC50) against wild-type HIV-1 or complete inactivity against common NNRTI-resistant mutants [2]. The specific steric and electronic properties of the 6-position directly control efficacy, making generic substitution scientifically unsound for any procurement aimed at maintaining target activity.

Critical Review: Direct Comparative Activity Data for 125056-71-5


Absence of Published Anti-HIV-1 Efficacy Data for 125056-71-5

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, Google Patents) reveals no published anti-HIV-1 efficacy data (EC50, IC50, or selectivity index) for this specific compound. The vast majority of SAR studies in the HEPT class, which include quantitative analyses of over 100 analogs [1], focus on arylthio (e.g., phenyl, 3-methylphenyl) and alkylthio (e.g., cyclohexylthio, ethylthio) substituents, but systematically omit the small, non-aromatic methylthio group. Therefore, no direct head-to-head comparison with a defined comparator is possible at this time.

HIV-1 Reverse Transcriptase HEPT Analog

Structural Inference from HEPT-Class SAR: C-6 Substituent Steric Limits

Quantitative structure-activity relationship (QSAR) models for HEPT analogs consistently identify steric factors (MR, molar refractivity) as critical for activity, establishing an optimal range for C-6 substituents [1]. The methylthio group (MR ≈ 13.8) is significantly smaller than active arylthio groups (e.g., phenylthio MR ≈ 34) and most reported alkylthio groups (e.g., cyclohexylthio MR ≈ 34). In a study of 5-substituted HEPT analogs, complete removal of the 5-methyl group resulted in total loss of activity, demonstrating the sensitivity of the pharmacophore to small substituent changes [2]. By inference, the methylthio analog is predicted to be substantially less potent than its phenylthio counterpart based on unfavorable steric interactions within the NNRTI binding pocket.

QSAR NNRTI Medicinal Chemistry

Utility as a Synthetic Intermediate: Displacement at the C-6 Position

This compound's primary documented value lies in its role as a synthetic intermediate. A 1996 paper explicitly describes using a 6-methylthio group as a leaving group for the synthesis of 5-nitro HEPT analogs [1]. The 6-methylthio substituent is a superior leaving group compared to tosyl or halo alternatives, enabling nucleophilic displacement under addition-elimination mechanisms to introduce various aryl or alkyl amines. This is in contrast to the final drug-like HEPT analogs (e.g., 6-phenylthio), where the C-6 substituent is a permanent pharmacophoric element. The compound's reactivity profile is thus fundamentally differentiated from its final-product comparators; it serves as a scaffold for diversification rather than a biological endpoint.

Organic Synthesis Nucleophilic Displacement HEPT Synthesis

Evidence-Based Use-Cases for 125056-71-5 (6-Methylthio-HEPT)


Scaffold for Combinatorial Chemistry and Early-Stage Hit Diversification

Based on its proven role as a reactive intermediate [1], this compound is optimally procured by medicinal chemistry teams aiming to synthesize novel HEPT libraries. The 6-methylthio group enables facile displacement with diverse nucleophiles, generating analogs with varying C-6 substituents for initial screening against HIV-1 reverse transcriptase or related targets. This avoids the need for de novo construction of the acyclonucleoside core.

Negative Control Compound for HEPT-Class SAR Studies

Given the class-level inference that the small methylthio group likely abrogates anti-HIV-1 activity due to unfavorable steric interactions [2], this compound can serve as a matched negative control. In pharmacological assays alongside active HEPT analogs (e.g., 6-cyclohexylthio or 6-phenylthio derivatives), it can demonstrate the critical importance of the C-6 substituent's size, confirming that observed activity is target-specific and not merely a general property of the acyclonucleoside scaffold.

Reference Standard for Analytical Method Development in HEPT Synthesis

Due to its distinct physicochemical properties (lower LogP, smaller molecular weight) compared to arylthio HEPT derivatives, the compound is a suitable reference standard for developing and validating HPLC, LC-MS, or GC methods to monitor HEPT-related synthesis. Its unique retention time and mass spectrum can serve as a benchmark for separating starting materials from final, more lipophilic products in reaction monitoring [1].

Quote Request

Request a Quote for 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.